molecular formula C8H7NS B086508 2-Methylbenzothiazole CAS No. 120-75-2

2-Methylbenzothiazole

Cat. No. B086508
CAS RN: 120-75-2
M. Wt: 149.21 g/mol
InChI Key: DXYYSGDWQCSKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Methylbenzothiazole and related compounds has been explored through various methods. For instance, a facile synthesis of 2-methylenebenzothiazoles, which are structurally related to 2-Methylbenzothiazole, was achieved via the coupling of benzothiazole salts and 4-hydroxycoumarins under mechanochemical conditions without the need for catalysts or solvents (Xu et al., 2022). Additionally, a wide range of 2-aroylbenzothiazoles, including pharmacologically relevant derivatives, can be synthesized from o-halonitrobenzenes, acetophenones, elemental sulfur, and N-methylmorpholine, highlighting a redox-efficient approach (Nguyen et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-Methylbenzothiazole derivatives has been studied using various techniques. For example, the structural characterization of 2-aminobenzothiazoles and their complexes with Cu(II) and Ag(I) was determined through X-ray diffraction, revealing details about the coordination environment of these metals and the role of nucleophilic centers in the ligand (Gul et al., 2020).

Chemical Reactions and Properties

2-Methylbenzothiazole participates in various chemical reactions due to its reactive sites, such as the nitrogen atom in the thiazole ring and the methyl group. A study on the synthesis of novel diiodine adducts with heterocyclic thioamides including N-methylbenzothiazole-2-thione explored the reaction mechanisms and provided insights into the chemical properties of these compounds (Corban et al., 2005).

Physical Properties Analysis

The physical properties of 2-Methylbenzothiazole derivatives, such as solubility, melting point, and luminescence, are crucial for their application in various fields. The synthesis of 2-methylenebenzothiazoles highlighted their strong luminescence and typical aggregation-induced emission properties, indicating potential use as fluorescent materials (Xu et al., 2022).

Chemical Properties Analysis

The chemical properties of 2-Methylbenzothiazole, including reactivity towards various reagents and stability under different conditions, have been explored in the context of its applications. The metal-free synthesis of 2-aminobenzothiazoles through oxidative cyclization/dehydrogenation of cyclohexanones and thioureas showcases the versatile chemical behavior of benzothiazole derivatives (Zhao et al., 2013).

Scientific Research Applications

  • Antitumor Properties: Novel 2-(4-aminophenyl)benzothiazoles, structurally similar to 2-Methylbenzothiazole, have shown highly selective and potent antitumor properties. These compounds induce and are biotransformed by cytochrome P450 1A1, leading to active metabolites. Amino acid conjugation has been used to overcome limitations posed by drug lipophilicity. For instance, the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has shown potential for clinical evaluation due to its manageable toxic side effects and efficacy in retarding the growth of breast and ovarian xenograft tumors (Bradshaw et al., 2002).

  • Anti-Tuberculosis and Anti-Malarial Applications: A series of 5-(2-methylbenzothiazol-5-yloxymethyl)isoxazole-3-carboxamide derivatives have been found to inhibit Mycobacterium tuberculosis (Mtb) growth at micromolar concentrations. The compounds exhibited low toxicity and showed promise as lead scaffolds for anti-TB drugs and potential antimalarial drugs (Huang et al., 2009).

  • Chemical Synthesis and Reactivity: The α-metalation of 2-methylbenzothiazole has been studied for quantitative transformation into 2-benzothiazolylmethyllithium, a highly reactive agent. This method is applicable to 2-benzylbenzothiazole and enables stereoselective attack on benzaldehyde (Costa & Lochon, 1985).

  • Encapsulation in Cross-Linked Polymers: 2-Methylbenzothiazole has been used as a model substance for encapsulation via interfacial polymerization with polymers like polyurethane, polyurea, and polyamide. The structure of the resulting capsules depends on the type of polymer, with applications in areas like corrosion inhibition (Latnikova et al., 2012).

  • Positron Emission Tomography (PET) Imaging: Carbon-11 labeled fluorinated 2-arylbenzothiazoles, related to 2-Methylbenzothiazole, have been synthesized for PET imaging in cancers. These compounds may serve as novel probes for imaging tyrosine kinase in cancers (Wang et al., 2006).

  • Environmental Impact: Benzothiazole derivatives, including 2-methylbenzothiazole, have been identified as degradation products of fungicides in industrial wastewater. These compounds are not completely removable by biological wastewater treatment and pose concerns for aquatic environments due to limited biodegradability and potential toxicity (Reemtsma et al., 1995).

  • Enzyme Inhibition and Antimicrobial Activity: 2-Amino-6-methylbenzothiazole and its Cu(II) and Ag(I) complexes have been studied for their antimicrobial, antioxidant, and enzyme inhibition activities. The antibacterial and antifungal potentials of the ligand were enhanced by complexation with copper(II) and silver(I) metal ions (Gul et al., 2020).

  • Drug Discovery: 2-Arylbenzothiazoles, similar to 2-Methylbenzothiazole, have been recognized as an important pharmacophore in various therapeutic settings, including diagnostic and antitumor agents (Weekes & Westwell, 2009).

properties

IUPAC Name

2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYYSGDWQCSKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049208
Record name 2-Methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Methylbenzothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033001
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

238.00 °C. @ 760.00 mm Hg
Record name 2-Methylbenzothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033001
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Methylbenzothiazole

CAS RN

120-75-2
Record name 2-Methylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylbenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylbenzothiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzothiazole, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylbenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.022
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLBENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LX1XE6H8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methylbenzothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033001
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

14 °C
Record name 2-Methylbenzothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033001
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylbenzothiazole
Reactant of Route 2
2-Methylbenzothiazole
Reactant of Route 3
Reactant of Route 3
2-Methylbenzothiazole
Reactant of Route 4
Reactant of Route 4
2-Methylbenzothiazole
Reactant of Route 5
Reactant of Route 5
2-Methylbenzothiazole
Reactant of Route 6
Reactant of Route 6
2-Methylbenzothiazole

Citations

For This Compound
1,670
Citations
I Ćaleta, M Cetina, A Hergold-Brundić, A Nagl… - Structural Chemistry, 2003 - Springer
… 2-Methylbenzothiazole was nitrated into 2-methyl-6-nitrobenzothiazole 1, reduced … 2-methylbenzothiazole 2 [16], then converted over diazonium salt into 6-cyano-2-methylbenzothiazole …
Number of citations: 11 link.springer.com
H Flores, J Mentado, EA Camarillo, A Ximello… - Structural Chemistry, 2013 - Springer
A static-bomb combustion calorimeter and a rotating-bomb combustion calorimeter were used to determine the energies of combustion of 2-methylbenzothiazole, 2-methylbenzoxazole, …
Number of citations: 7 link.springer.com
AIP Sinha, SP Tewari - Current Science, 1987 - JSTOR
… acid and the precipitated zoxazole and 2-methylbenzothiazole with the plati- complex was … ether and dried under benzoxazole and 2-methylbenzothiazole towards a IR lamp. number of …
Number of citations: 2 www.jstor.org
Y Mizuno, K Adachi - Yakugaku Zasshi, 1952 - jstage.jst.go.jp
Nitration of 2-methylbenzothiazole.-aTo the solution of 20g. of 2-methylbenzothiazole in 80cc. … The product was different from 7-nitro-2-methylbenzothiazole, because the mixed melting …
Number of citations: 2 www.jstage.jst.go.jp
Y Mizuno, K Adachi, K Nakamura - Yakugaku Zasshi, 1952 - jstage.jst.go.jp
… of 2-methylbenzothiazole. … of 2-methylbenzothiazole-Nitration of 2-methylbenzothiazole …
Number of citations: 1 www.jstage.jst.go.jp
M Lacova, P Chabrecek - Chem. Papers, 1987 - chempap.org
… 4-Nitrophenylhydrazine does react under reflux with phthalide / in acetic acid or toluene to give 7V-(4-nitrophenyl)aminophthalimide and 2-methylbenzothiazole. These results make it …
Number of citations: 4 chempap.org
J Bai, W Hou, C Wu, R Guo, Y Xie… - Current …, 2016 - ingentaconnect.com
… carboxybenzothiazole from 2-methylbenzothiazole using the … typical oxidation procedure: 2-methylbenzothiazole (3.9 mmol… are as follows: 2-methylbenzothiazole (0.13 mol·L-1), NaOH (…
Number of citations: 1 www.ingentaconnect.com
Y Mizuno, K Adachi, K Nakamura - Pharmaceutical bulletin, 1953 - jstage.jst.go.jp
… On trying to crystallize it from methanol, it was converted into 2-methylbenzothiazole. Even on standing at room temperature it was converted into 2-methy1benzothiazole. ' i …
Number of citations: 2 www.jstage.jst.go.jp
J Kabatc, K Kostrzewska, K Jurek - Colloid and Polymer Science, 2015 - Springer
N-Methylpyridinium esters derivatives of 2-methylbenzothiazole hemicyanine dyes photoinitiators/photosensitizers derived from N-propyl-3-[N-2-methylbenzothiazolo]-4-pyridyno …
Number of citations: 7 link.springer.com
D Wang, H Li, N Li, Y Zhao, Q Zhou, Q Xu, J Lu… - Materials Chemistry and …, 2012 - Elsevier
A polymethacrylate containing pendant 2-methylbenzothiazole (pBVMA) with good thermal stability was synthesized by free radical polymerization. The devices based on pBVMA …
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.